Adavivint

Descripción general

Descripción

Lorecivivint: SM04690 ) es una nueva molécula pequeña desarrollada por Biosplice Therapeutics, Inc. Ha demostrado efectos modificadores de la enfermedad en la osteoartritis (OA) a través de la inhibición de la vía de señalización Wnt. Lorecivivint se encuentra actualmente en ensayos clínicos de fase III para el tratamiento de la osteoartritis de rodilla .

Aplicaciones Científicas De Investigación

Las posibles aplicaciones de Lorecivivint se extienden más allá de la osteoartritis. Estas son algunas áreas donde puede encontrar utilidad:

-

Tratamiento de la Osteoartritis : Lorecivivint tiene como objetivo mejorar la función articular mediante la modulación de la vía Wnt. Sus efectos modificadores de la enfermedad podrían beneficiar a los pacientes con OA.

-

Diferenciación de Condrocitos : El impacto de Lorecivivint en la diferenciación de condrocitos puede tener implicaciones más amplias para la reparación y regeneración del cartílago.

-

Efectos Antiinflamatorios : La inhibición de la señalización Wnt puede reducir la inflamación, lo que hace que Lorecivivint sea relevante en diversas condiciones inflamatorias.

Mecanismo De Acción

El mecanismo de Lorecivivint implica la inhibición de CLK2 y DYRK1A, que regulan la señalización Wnt. Al interrumpir esta vía, influye en la condrogénesis, la inflamación y la homeostasis articular.

Análisis Bioquímico

Biochemical Properties

Adavivint plays a crucial role in biochemical reactions by inhibiting the Wnt signaling pathway. It interacts with several key biomolecules, including the intranuclear kinases CLK2 and DYRK1A. These interactions inhibit the phosphorylation of serine/arginine-rich splicing factors, which are essential for the regulation of gene expression . Additionally, this compound affects the levels of β-catenin, a central mediator of Wnt signaling, thereby modulating the transcription of Wnt target genes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In mesenchymal stem cells, it promotes chondrocyte differentiation and inhibits cartilage catabolism, which is beneficial for cartilage repair and regeneration . In cancer cells, such as SW480 colon cancer cells, this compound induces apoptosis and reduces cell proliferation by inhibiting Wnt signaling . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of β-catenin and other downstream effectors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CLK2 and DYRK1A, leading to the inhibition of these kinases. This inhibition prevents the phosphorylation of splicing factors, thereby altering gene expression patterns . This compound also reduces the expression of Wnt target genes such as TCF1, TCF4, AXIN2, and LEF1 at a post-transcriptional level . By modulating these molecular targets, this compound effectively disrupts the Wnt signaling pathway and its associated cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to one year . Long-term studies have shown that this compound maintains its inhibitory effects on Wnt signaling and cartilage catabolism over extended periods, making it a promising candidate for chronic conditions . Its stability and efficacy can be influenced by factors such as storage conditions and formulation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits Wnt signaling and promotes cartilage regeneration without significant adverse effects . At higher doses, it can cause toxic effects, including liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as CLK2 and DYRK1A. These interactions affect the phosphorylation status of splicing factors, thereby influencing gene expression and metabolic flux . Additionally, this compound’s modulation of Wnt signaling impacts various metabolic processes, including glucose metabolism and lipid synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the nucleus, where it exerts its inhibitory effects on Wnt signaling . The compound’s distribution is also influenced by its solubility and stability in different cellular environments .

Subcellular Localization

This compound predominantly localizes to the nucleus, where it interacts with intranuclear kinases and other components of the Wnt signaling pathway . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific nuclear compartments . This subcellular localization is crucial for its ability to modulate gene expression and cellular processes effectively.

Métodos De Preparación

Las rutas de síntesis y las condiciones de reacción para Lorecivivint no se han divulgado ampliamente en el dominio público. Sus métodos de producción industrial probablemente implican técnicas especializadas de síntesis química para asegurar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Lorecivivint se caracteriza principalmente por su inhibición de dos quinasas: Lorecivivint se caracteriza principalmente por su inhibición de dos quinasas: CLK2 (quinasa similar a CDC 2) y DYRK1A (quinasa 1A regulada por tirosina de doble especificidad). Estas quinasas desempeñan papeles esenciales en la vía de señalización Wnt. Aunque las reacciones específicas no se detallan, es probable que Lorecivivint sufra modificaciones relacionadas con la inhibición de estas quinasas.

Los reactivos y condiciones comunes utilizados en la síntesis de inhibidores de quinasas similares pueden proporcionar información sobre el comportamiento químico de Lorecivivint. Los principales productos formados durante su síntesis probablemente serían intermediarios o derivados relacionados con su mecanismo de acción.

Comparación Con Compuestos Similares

Si bien Lorecivivint es único en su inhibición de doble quinasa, otros compuestos que se dirigen a la vía Wnt incluyen Cirtuvivint (también desarrollado por Biosplice Therapeutics) y varios agentes experimentales. El perfil específico de Lorecivivint lo diferencia como un posible avance en la terapia de la osteoartritis.

Recuerde que Lorecivivint todavía está bajo investigación, y futuras investigaciones aclararán su potencial completo y perfil de seguridad. Es emocionante que represente un paso hacia la satisfacción de las necesidades no satisfechas de los pacientes con OA en todo el mundo .

Propiedades

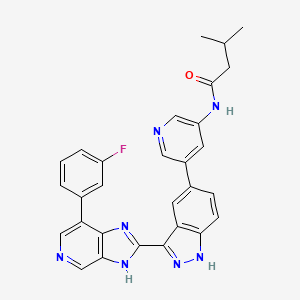

IUPAC Name |

N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24FN7O/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDWDWAYVBQMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CN=CC(=C1)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467093-03-3 | |

| Record name | Lorecivivint [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467093033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorecivivint | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LORECIVIVINT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EK42WHI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of lorecivivint?

A1: Lorecivivint is a small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). [] These kinases regulate the Wnt signaling pathway, which is upregulated in osteoarthritis (OA). [] By inhibiting CLK2 and DYRK1A, lorecivivint modulates Wnt signaling and exhibits disease-modifying properties in preclinical models of OA. []

Q2: How does lorecivivint affect Wnt signaling in chondrocytes?

A2: Lorecivivint inhibits Wnt signaling in chondrocytes, the cells responsible for maintaining cartilage health. [] Excessive Wnt activation is associated with cartilage damage, and lorecivivint's ability to modulate this pathway contributes to its therapeutic potential in OA. []

Q3: What is the role of the Wnt pathway in osteoarthritis?

A3: The Wnt pathway plays a complex role in OA, with both protective and detrimental effects depending on the context. [, ] While low levels of Wnt activity are essential for chondrocyte survival, excessive activation contributes to inflammation, subchondral bone formation, and cartilage thinning, ultimately driving OA progression. [, , ]

Q4: What preclinical evidence supports lorecivivint as a potential OA treatment?

A4: Preclinical studies demonstrate that lorecivivint inhibits cartilage catabolism, reduces inflammation, and promotes cartilage regeneration. [, , , ] In vitro, lorecivivint protects human OA cartilage explants from the damaging effects of inflammatory cytokines. [, ] In vivo, lorecivivint has demonstrated chondroprotective and regenerative effects in animal models of OA. [, ]

Q5: What animal models have been used to study lorecivivint in OA?

A5: Lorecivivint has been evaluated in several animal models of OA, including a rat model of chemically induced meniscal degeneration [], a rat model of knee instability-induced post-traumatic OA [], and a canine model of anterior cruciate ligament transection. [] These models mimic different aspects of OA pathogenesis, providing comprehensive insights into lorecivivint's therapeutic potential.

Q6: How is lorecivivint administered?

A6: Lorecivivint is administered via intra-articular injection directly into the affected joint. [, , , ] This route of administration allows for targeted delivery to the site of action, potentially maximizing efficacy and minimizing systemic exposure.

Q7: What is the current clinical development status of lorecivivint?

A7: Lorecivivint has been evaluated in Phase 1 and Phase 2 clinical trials for knee OA, demonstrating promising safety and efficacy signals. [, , , , , , ] Several Phase 3 clinical trials are currently ongoing to further evaluate its long-term safety and efficacy in patients with knee OA. [, , , ]

Q8: What are the primary endpoints of lorecivivint Phase 3 clinical trials in knee OA?

A8: Phase 3 trials evaluating lorecivivint in knee OA are primarily assessing its effects on pain reduction and structural progression. [, ] These trials utilize validated outcome measures, including the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and radiographic assessments of joint space width, to evaluate lorecivivint's clinical benefit. [, , ]

Q9: Has lorecivivint demonstrated any long-term benefits in patients with knee OA?

A9: Preliminary data from an ongoing Phase 3 extension study (OA-07) suggest that lorecivivint may provide long-term benefits for patients with severe knee OA. [, ] These benefits include sustained pain relief, improved physical function, and potentially slowed radiographic progression, highlighting lorecivivint's potential as a disease-modifying agent. [, ]

Q10: Have any safety concerns been identified with lorecivivint in clinical trials?

A10: Lorecivivint has generally been well-tolerated in clinical trials to date, with no significant systemic side effects reported. [, , , , ] Safety assessments, including monitoring for local and systemic adverse events and evaluating bone health parameters, are ongoing in clinical trials to further characterize the safety profile of lorecivivint. [, ]

Q11: What is the significance of studying lorecivivint's effects on meniscal injuries?

A11: Meniscal injuries are highly prevalent and frequently coexist with OA, contributing to pain, joint instability, and accelerated cartilage degeneration. [] Lorecivivint's preclinical evaluation in a rat model of meniscal degeneration demonstrated its potential to protect the meniscus by reducing catabolic enzyme expression and inflammation, indicating its potential as a structure-modifying treatment for meniscal injuries. []

Q12: What are the implications of lorecivivint's cartilage-protective effects observed in human OA explants?

A12: Lorecivivint's ability to inhibit cartilage catabolism in human OA explants provides crucial translational evidence supporting its disease-modifying potential. [] By reducing the production of matrix metalloproteinases (MMPs) and other catabolic factors, lorecivivint may preserve cartilage integrity and slow down OA progression. []

Q13: How does lorecivivint compare to other potential disease-modifying OA drugs (DMOADs)?

A13: Lorecivivint represents a novel class of potential DMOADs targeting the Wnt signaling pathway. [, , ] While other DMOADs have focused on different targets, such as growth factors or cytokines, lorecivivint's unique mechanism of action offers a promising alternative approach to addressing the underlying pathology of OA. [, , ]

Q14: What are the future directions for lorecivivint research?

A14: Future research on lorecivivint will likely focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)

![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)

![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)